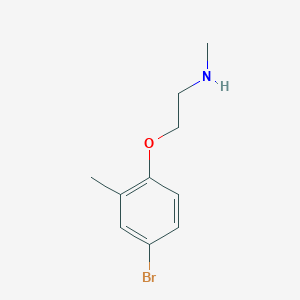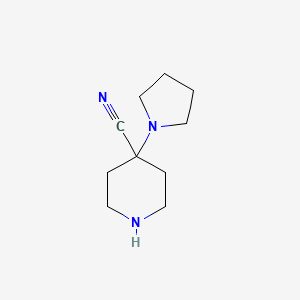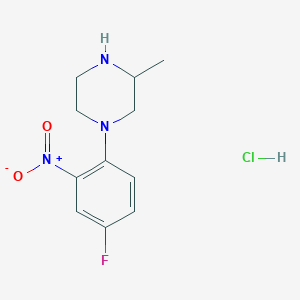
1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine hydrochloride
説明
1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a fluorine atom, a nitro group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine hydrochloride typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group, resulting in 4-fluoro-2-nitroaniline.
Reduction: The nitro group in 4-fluoro-2-nitroaniline is reduced to an amine group, forming 4-fluoro-2-phenylenediamine.
Piperazine Formation: The amine group reacts with a suitable reagent to form the piperazine ring, resulting in 1-(4-fluoro-2-nitrophenyl)piperazine.
Methylation: The piperazine ring is methylated to introduce the methyl group, yielding 1-(4-fluoro-2-nitrophenyl)-3-methylpiperazine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, which can further react with other reagents.
Substitution: The fluorine atom and the nitro group can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Nitroso Derivatives: Formed through the oxidation of the nitro group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Derivatives: Formed through substitution reactions involving the fluorine and nitro groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom and the nitro group play crucial roles in modulating the compound's biological activity. The exact mechanism may vary depending on the specific application and the biological system involved.
類似化合物との比較
1-(4-Fluoro-2-nitrophenyl)piperidine: Similar structure but lacks the methyl group on the piperazine ring.
1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Similar structure but has a pyrrolidine ring instead of a piperazine ring.
Uniqueness: 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine hydrochloride is unique due to the presence of both the fluorine atom and the nitro group on the phenyl ring, as well as the methyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in various applications.
特性
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-3-methylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2.ClH/c1-8-7-14(5-4-13-8)10-3-2-9(12)6-11(10)15(16)17;/h2-3,6,8,13H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRCDYXPKMVTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-63-8 | |
| Record name | Piperazine, 1-(4-fluoro-2-nitrophenyl)-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



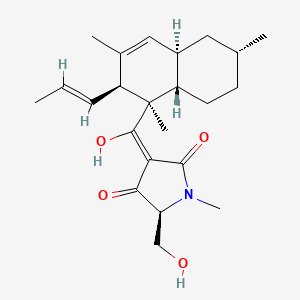
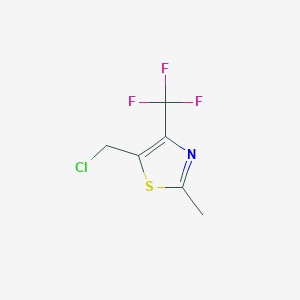
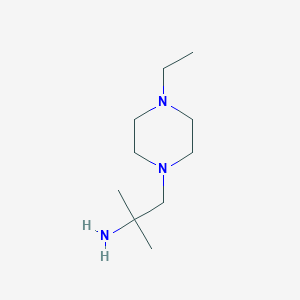
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)
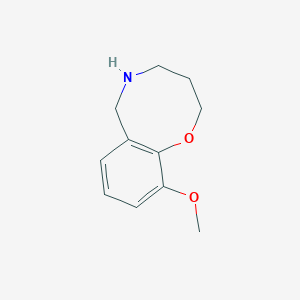
![3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1437147.png)
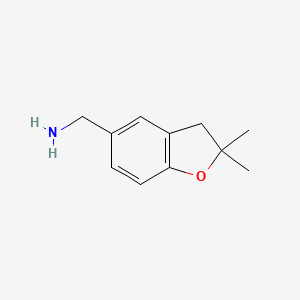
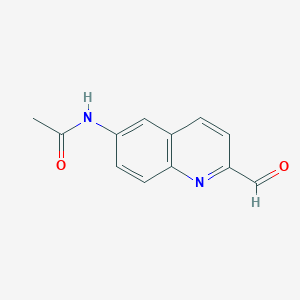
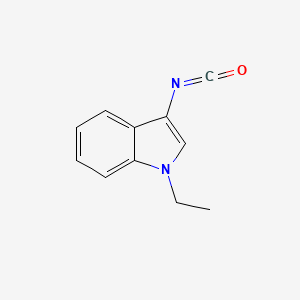
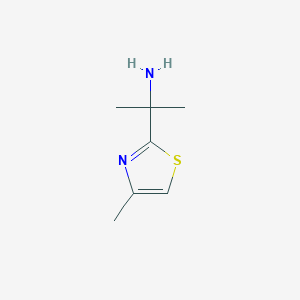
![(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1437157.png)
